molecular formula C10H12O2S B083041 Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester CAS No. 10602-66-1

Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester

Cat. No. B083041
CAS RN: 10602-66-1
M. Wt: 196.27 g/mol
InChI Key: XGTDQQJGLPCUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester, also known as ethyl 4-methoxybenzenethioate, is an organic compound that belongs to the class of thioesters. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is not fully understood. However, it is believed to act as a thiol reagent and form adducts with thiol-containing proteins and enzymes. This can result in the inhibition of enzyme activity and the modulation of cellular signaling pathways.

Biochemical And Physiological Effects

Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways. In addition, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its ability to form adducts with thiol-containing proteins and enzymes. This can be useful in studying the mechanism of action of thioesters and thioethers. However, one of the limitations of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the use of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in scientific research. One potential direction is the development of new thioesters and thioethers using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester as a starting material. Another potential direction is the study of the potential therapeutic applications of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and its potential toxicity.
In conclusion, benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is a unique compound that has potential applications in scientific research. Its ability to form adducts with thiol-containing proteins and enzymes makes it a useful tool in studying the mechanism of action of thioesters and thioethers. Further research is needed to fully understand its potential therapeutic applications and toxicity.

Synthesis Methods

The synthesis of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxythiophenol with Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester chloroformate in the presence of a base such as triBenzenecarbothioic acid, 4-methoxy-, O-ethyl esteramine. The reaction results in the formation of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and hydrogen chloride gas.

Scientific Research Applications

Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various thioesters and thioethers. It has also been used as a reagent in the synthesis of various organic compounds. In addition, it has been used as a model compound in various studies related to the mechanism of action of thioesters.

properties

CAS RN

10602-66-1

Product Name

Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

O-ethyl 4-methoxybenzenecarbothioate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(13)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

XGTDQQJGLPCUSD-UHFFFAOYSA-N

SMILES

CCOC(=S)C1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

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